butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
Description
Properties
IUPAC Name |
butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-4-11-27-19(25)13-24-18-10-9-14(26-2)12-15(18)20-21(24)23-17-8-6-5-7-16(17)22-20/h5-10,12H,3-4,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWIWJGUCZVXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the reaction of 6H-indolo[2,3-b]quinoxalines with appropriate alkylating agents. One common method involves the alkylation of 6H-indolo[2,3-b]quinoxaline with butyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can undergo various chemical reactions, including:
Scientific Research Applications
Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication of viral and cancer cells . It also interferes with specific enzymes and signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related indoloquinoxaline derivatives, focusing on substituents, functional groups, and inferred properties.
Substituent Effects on Reactivity and Bioactivity
Functional Group Impact on Pharmacokinetics
- Ester vs. Carboxylic Acid : The butyl ester in the target compound likely improves oral bioavailability compared to the carboxylic acid in [1], which may suffer from poor absorption due to ionization at physiological pH.
- Methoxy vs. In contrast, bromo and chloro substituents (electron-withdrawing) may enhance electrophilicity, increasing reactivity in cross-coupling reactions .
- Hydrazone vs. Ester : Hydrazone-containing derivatives (e.g., A7, A9) exhibit metal-coordinating ability (e.g., nickel complexes in ), suggesting applications in catalysis or chelation therapy. The ester group in the target compound lacks this property but offers hydrolytic stability.
Biological Activity
Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a member of the indoloquinoxaline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.43 g/mol. The structure features a butyl ester group attached to an indoloquinoxaline core, which is crucial for its biological interactions.
Anticancer Properties
Research indicates that indoloquinoxaline derivatives exhibit significant anticancer properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. Mechanistically, it is believed to intercalate into DNA, disrupting replication and transcription processes:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity against these cells .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness comparable to standard antibiotics:
- Case Study : In vitro testing against Staphylococcus aureus and Escherichia coli showed inhibition zones greater than those produced by commonly used antibiotics .
The proposed mechanism involves the compound's ability to interact with cellular components such as DNA and proteins:
- DNA Intercalation : The indoloquinoxaline core allows for intercalation between DNA base pairs, leading to structural distortions that inhibit replication.
- Protein Binding : The ester group may enhance binding affinity to specific proteins involved in cell cycle regulation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Olaquindox | Quinoxaline derivative | Antibacterial |
| Echinomycin | Indoloquinoxaline antibiotic | DNA-binding agent |
| Atinoleutin | Indoloquinoxaline derivative | Anticancer |
This compound exhibits unique solubility and bioavailability profiles compared to these similar compounds, potentially enhancing its therapeutic efficacy.
Research Findings Summary
- Anticancer Activity : Effective against multiple cancer cell lines with significant IC50 values.
- Antimicrobial Efficacy : Demonstrated inhibition against pathogenic bacteria.
- Mechanistic Insights : Involves DNA intercalation and protein interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
